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For Researchers, Scientists, and Drug Development Professionals

Abstract
[Ala17]-Melanin-Concentrating Hormone ([Ala17]-MCH), identified by CAS number 359784-84-

2, is a potent synthetic agonist of the melanin-concentrating hormone (MCH) receptors,

MCHR1 and MCHR2. As a modified analogue of the endogenous neuropeptide MCH, [Ala17]-
MCH serves as a critical tool in the investigation of the MCH system's role in regulating energy

homeostasis, appetite, and other physiological processes. This document provides an in-depth

technical overview of [Ala17]-MCH, including its physicochemical properties, biological activity,

and the signaling pathways it modulates. Detailed experimental protocols for receptor binding

and functional assays are provided to facilitate further research and drug development efforts

targeting the MCH system.

Physicochemical Properties
[Ala17]-MCH is a cyclic peptide whose fundamental properties are summarized in the table

below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b15607526?utm_src=pdf-interest
https://www.benchchem.com/product/b15607526?utm_src=pdf-body
https://www.benchchem.com/product/b15607526?utm_src=pdf-body
https://www.benchchem.com/product/b15607526?utm_src=pdf-body
https://www.benchchem.com/product/b15607526?utm_src=pdf-body
https://www.benchchem.com/product/b15607526?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607526?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

CAS Number 359784-84-2

Molecular Formula C₉₇H₁₅₅N₂₉O₂₆S₄

Molecular Weight 2271.71 g/mol

Amino Acid Sequence
Asp-Phe-Asp-Met-Leu-Arg-Cys-Met-Leu-Gly-

Arg-Val-Tyr-Arg-Pro-Cys-Ala-Gln-Val

Modifications Disulfide bridge between Cys7 and Cys16

Appearance White lyophilized solid

Solubility Soluble to 2 mg/mL in water

Storage Store at -20°C

Biological Activity
[Ala17]-MCH is a potent agonist for both MCH receptor subtypes, MCHR1 and MCHR2, with a

degree of selectivity for MCHR1. Its binding affinities and functional potencies have been

characterized in various in vitro assay systems.

Parameter MCHR1 MCHR2 Reference

Ki (nM) 0.16 34 [1][2][3]

EC50 (nM) 17 54 [1][3]

Kd (nM) (Eu³⁺

chelate-labeled)
0.37

Little demonstrable

binding
[2][4][5]

Mechanism of Action and Signaling Pathways
[Ala17]-MCH exerts its biological effects by binding to and activating MCHR1 and MCHR2,

which are G protein-coupled receptors (GPCRs). Upon activation, these receptors couple to

distinct G protein families to initiate downstream intracellular signaling cascades.

MCHR1 Signaling: MCHR1 is known to couple to both Gq and Gi/o proteins.
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Gq Pathway: Activation of the Gq pathway leads to the stimulation of phospholipase C

(PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular

calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C

(PKC).

Gi/o Pathway: Coupling to Gi/o proteins results in the inhibition of adenylyl cyclase,

leading to a decrease in intracellular cyclic AMP (cAMP) levels.

MCHR2 Signaling: MCHR2 primarily signals through the Gq protein pathway, leading to an

increase in intracellular calcium levels.

Plasma Membrane

Cytosol

[Ala17]-MCH MCHR1

Gqactivates

Gi

activates

PLCactivates

Adenylyl
Cyclase

inhibits

PIP2hydrolyzes

ATP

cAMP

IP3

DAG

Ca²⁺ Releasetriggers

PKC
activates

Cellular Response

converts

PKA

activates

Cellular Response

Click to download full resolution via product page

Caption: MCHR1 Signaling Pathways.

Experimental Protocols
The following are detailed methodologies for key experiments involving [Ala17]-MCH, compiled

from referenced literature.

Receptor Binding Assay (Competitive Inhibition)
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This protocol describes a competitive binding assay to determine the affinity of test compounds

for MCHR1 expressed in HEK-293 cells.

Materials:

HEK-293 cells stably expressing human MCHR1

Cell culture medium (e.g., DMEM with 10% FBS, G418 for selection)

Membrane preparation buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 2 mM EGTA, and

0.1% BSA

Radioligand: [¹²⁵I]-[Phe¹³, Tyr¹⁹]-MCH

Unlabeled [Ala17]-MCH (for standard curve) and test compounds

GF/C filter plates

Scintillation fluid

Microplate scintillation counter

Procedure:

Cell Culture and Membrane Preparation:

1. Culture HEK-293-MCHR1 cells to confluency.

2. Harvest cells and homogenize in ice-cold membrane preparation buffer.

3. Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular

debris.

4. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

5. Resuspend the membrane pellet in fresh binding buffer and determine the protein

concentration (e.g., using a BCA assay).

Binding Assay:
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1. In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand solution (at a final

concentration near its Kd), and 50 µL of various concentrations of unlabeled [Ala17]-MCH
or test compound.

2. Add 50 µL of the cell membrane preparation (typically 5-10 µg of protein per well).

3. Incubate the plate at room temperature for 90-120 minutes to reach equilibrium.

4. Terminate the binding reaction by rapid filtration through the GF/C filter plate using a cell

harvester.

5. Wash the filters three times with ice-cold wash buffer (e.g., PBS with 0.01% Triton X-100).

6. Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a

microplate scintillation counter.

Data Analysis:

1. Generate a competition curve by plotting the percentage of specific binding against the

logarithm of the competitor concentration.

2. Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific

binding of the radioligand).

3. Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where

[L] is the concentration of the radioligand and Kd is its dissociation constant.
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Caption: Workflow for a competitive receptor binding assay.
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Functional Assay: Intracellular Calcium Mobilization
This protocol measures the ability of [Ala17]-MCH to stimulate intracellular calcium release in

cells expressing MCHR1 or MCHR2.

Materials:

HEK-293 or CHO cells stably expressing MCHR1 or MCHR2

Cell culture medium

Black, clear-bottom 96-well plates

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

Pluronic F-127

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

[Ala17]-MCH and other test compounds

Fluorescence microplate reader with an injection system

Procedure:

Cell Plating:

1. Seed the cells into black, clear-bottom 96-well plates at an appropriate density and allow

them to adhere overnight.

Dye Loading:

1. Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and

Pluronic F-127 (e.g., 0.02%) in the assay buffer.

2. Remove the culture medium from the cells and add the dye loading buffer to each well.

3. Incubate the plate at 37°C for 30-60 minutes in the dark.
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4. Wash the cells twice with assay buffer to remove excess dye.

Calcium Measurement:

1. Place the plate in a fluorescence microplate reader.

2. Establish a stable baseline fluorescence reading for each well.

3. Inject a solution of [Ala17]-MCH or test compound at various concentrations into the wells.

4. Immediately begin recording the fluorescence intensity over time (typically for 1-2

minutes).

Data Analysis:

1. Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each

well.

2. Plot the change in fluorescence against the logarithm of the agonist concentration.

3. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the

concentration of agonist that produces 50% of the maximal response).

Functional Assay: cAMP Measurement
This protocol determines the effect of [Ala17]-MCH on adenylyl cyclase activity by measuring

changes in intracellular cAMP levels in cells expressing MCHR1.

Materials:

CHO or HEK-293 cells stably expressing MCHR1

Cell culture medium

Assay buffer

Forskolin (to stimulate adenylyl cyclase)

[Ala17]-MCH and other test compounds
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cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

Lysis buffer (if required by the kit)

Procedure:

Cell Plating and Stimulation:

1. Seed the cells into a 96-well plate and grow to confluency.

2. Pre-incubate the cells with various concentrations of [Ala17]-MCH or test compound for a

specified time (e.g., 15-30 minutes).

3. Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP

production.

4. Incubate for a further 15-30 minutes.

cAMP Measurement:

1. Lyse the cells according to the cAMP kit manufacturer's instructions.

2. Perform the cAMP detection assay following the kit protocol.

Data Analysis:

1. Generate a standard curve using known concentrations of cAMP.

2. Determine the concentration of cAMP in each sample from the standard curve.

3. Plot the percentage of inhibition of forskolin-stimulated cAMP production against the

logarithm of the agonist concentration.

4. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value for the

inhibition of cAMP production.

Conclusion
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[Ala17]-MCH is an invaluable pharmacological tool for elucidating the complex roles of the

MCH system in health and disease. Its well-characterized physicochemical properties and

biological activities, coupled with the detailed experimental protocols provided herein, offer a

solid foundation for researchers and drug development professionals. Further investigation into

the signaling and physiological effects of [Ala17]-MCH will continue to advance our

understanding of MCH receptor function and may pave the way for novel therapeutic

interventions for metabolic disorders and other conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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